![molecular formula C3H2Cl2O2 B225899 (Z)-2,3-dichloroacrylic acid CAS No. 13167-36-7](/img/structure/B225899.png)
(Z)-2,3-dichloroacrylic acid
Overview
Description
(Z)-2,3-dichloroacrylic acid is an organic compound with the chemical formula C3H2Cl2O2. It is a colorless solid that is soluble in water and polar organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of (Z)-2,3-dichloroacrylic acid is not fully understood, but it is believed to inhibit the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is a key enzyme in the production of energy in cells. By inhibiting PDK, (Z)-2,3-dichloroacrylic acid may increase the activity of PDH, leading to an increase in energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2,3-dichloroacrylic acid have been studied extensively. It has been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may be a potential treatment for metabolic disorders such as diabetes. Additionally, (Z)-2,3-dichloroacrylic acid has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may be a potential anticancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-2,3-dichloroacrylic acid is its ease of synthesis, which allows for large quantities to be produced quickly and efficiently. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation of (Z)-2,3-dichloroacrylic acid is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (Z)-2,3-dichloroacrylic acid. One potential direction is the investigation of its potential as an anticancer drug in vivo. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2,3-dichloroacrylic acid and its potential applications in the treatment of metabolic disorders. Finally, the development of new synthesis methods for (Z)-2,3-dichloroacrylic acid may lead to more efficient and cost-effective production methods.
Synthesis Methods
(Z)-2,3-dichloroacrylic acid can be synthesized by reacting 2,3-dichloropropionic acid with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction results in the elimination of a molecule of water, producing (Z)-2,3-dichloroacrylic acid as the final product. This method is a simple and efficient way to produce large quantities of (Z)-2,3-dichloroacrylic acid.
Scientific Research Applications
(Z)-2,3-dichloroacrylic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer drug, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (Z)-2,3-dichloroacrylic acid has been investigated as a potential treatment for metabolic disorders, as it has been shown to improve glucose metabolism in animal models.
properties
IUPAC Name |
(Z)-2,3-dichloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHCJZVJNOGBP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023431 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,3-dichloroacrylic acid | |
CAS RN |
3533-68-4, 13167-36-7, 99165-89-6 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3533-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,beta-Dichloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid,3-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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